molecular formula C38H43KN4O9S2 B12395400 Sulfo-Cy5-Mal (potassium)

Sulfo-Cy5-Mal (potassium)

Cat. No.: B12395400
M. Wt: 803.0 g/mol
InChI Key: KKALABHIZQXGRJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5-Mal (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfonate and maleimide groups to the cyanine dye core. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cy5-Mal (potassium) involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in large batches and purified through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5-Mal (potassium) primarily undergoes substitution reactions, particularly with thiol groups in proteins. The maleimide group reacts specifically with thiol groups to form stable thioether bonds. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .

Common Reagents and Conditions

    Reagents: Common reagents used in the reactions involving Sulfo-Cy5-Mal (potassium) include thiol-containing compounds, buffers (e.g., phosphate-buffered saline), and reducing agents (e.g., dithiothreitol).

    Conditions: The reactions are typically carried out at physiological pH (7.0-7.4) and room temperature.

Major Products

The major product formed from the reaction of Sulfo-Cy5-Mal (potassium) with thiol groups is a stable thioether conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .

Scientific Research Applications

Sulfo-Cy5-Mal (potassium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cy5-Mal (potassium) involves its ability to form covalent bonds with thiol groups in proteins. The maleimide group reacts with the thiol group to form a stable thioether bond, effectively labeling the protein with the fluorescent dye. This allows for the visualization and tracking of the labeled proteins in various biological and chemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy5-Mal (potassium) is unique due to its high water solubility and specific reactivity with thiol groups. Its near-infrared fluorescence makes it particularly suitable for in vivo imaging and applications requiring deep tissue penetration .

Properties

Molecular Formula

C38H43KN4O9S2

Molecular Weight

803.0 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H44N4O9S2.K/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51);/q;+1/p-1

InChI Key

KKALABHIZQXGRJ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.